2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
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Overview
Description
2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methoxybenzoyl group, and a pentanoic acid moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the chlorophenyl and methoxybenzoyl intermediates, followed by their coupling through amide bond formation
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(2-chlorophenyl)propanoic acid
- 2-chlorophenylalanine
- 2-chloro-3-phenyl-DL-alanine
Uniqueness
Compared to similar compounds, 2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5/c1-14(2)12-20(23(29)30)26-22(28)19(13-16-6-4-5-7-18(16)24)25-21(27)15-8-10-17(31-3)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGZBGWJJCSXLU-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1Cl)/NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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